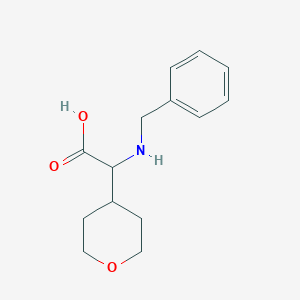

2-(Benzylamino)-2-(oxan-4-yl)acetic acid

Description

2-(Benzylamino)-2-(oxan-4-yl)acetic acid is a chiral α,α-disubstituted glycine derivative featuring a benzylamino group and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the α-carbon of the acetic acid backbone. This compound is cataloged under CAS number [1274825-09-0] and is synthesized via methods involving alkylation or condensation reactions (e.g., acetonitrile precursor in ). Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of 262.30 g/mol (inferred from structural analogs in ). The oxan-4-yl group contributes to lipophilicity, while the benzylamino moiety may enhance binding interactions in biological systems.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

2-(benzylamino)-2-(oxan-4-yl)acetic acid |

InChI |

InChI=1S/C14H19NO3/c16-14(17)13(12-6-8-18-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2,(H,16,17) |

InChI Key |

ZTCZRLUDOAAOFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C(=O)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:

Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor.

Introduction of the Oxan-4-yl Group: This step involves the formation of the oxan-4-yl moiety, which can be done through various cyclization reactions.

Attachment to Acetic Acid Backbone: The final step involves attaching the benzylamino and oxan-4-yl groups to the acetic acid backbone, often through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.

Reduction: Reduction reactions could target the oxan-4-yl group or the carboxylic acid moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzylamine oxide, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzylamino)-2-(oxan-4-yl)acetic acid could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(oxan-4-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzylamino)acetic Acid

- Structure : Simplest analog, lacking the oxan-4-yl group.

- Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol .

- Key Differences :

2-(Tetrahydropyran-4-yl)glycine

- Structure: Retains the oxan-4-yl group but replaces benzylamino with a primary amine.

- Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 g/mol .

- Key Differences: Increased polarity due to the free amino group, enhancing water solubility. Potential for hydrogen bonding, unlike the benzylamino group’s hydrophobic interactions.

2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic Acid

- Structure : Oxan-4-yl replaced with a trifluoromethylphenyl group.

- Molecular Formula: C₁₆H₁₄F₃NO₂; Molecular Weight: 309.29 g/mol .

- Key Differences :

2-(Benzylamino)-2-(pyridin-3-yl)acetic Acid

- Structure : Oxan-4-yl replaced with a pyridin-3-yl group.

- Molecular Formula : C₁₄H₁₄N₂O₂; Molecular Weight : 242.28 g/mol .

- Key Differences: Presence of a basic pyridine nitrogen (pKa ~5–6), altering ionization state at physiological pH. Potential for π-π stacking interactions in drug-receptor binding .

2-Amino-2-(4-Methyloxan-4-yl)acetic Acid

- Structure : Methyl-substituted oxan-4-yl group with a primary amine.

- Molecular Formula: C₈H₁₅NO₃; Molecular Weight: 173.21 g/mol .

- Key Differences: Steric hindrance from the methyl group reduces conformational flexibility. Lower molecular weight and higher solubility compared to the benzylamino analog.

Physicochemical and Structural Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-(Benzylamino)-2-(oxan-4-yl)acetic acid | C₁₄H₁₈N₂O₃ | 262.30 | Benzylamino, oxan-4-yl | ~2.5–3.0 | 1.22–1.28 |

| 2-(Benzylamino)acetic acid | C₉H₁₁NO₂ | 165.19 | Benzylamino | ~1.9–2.5 | 1.20–1.25 |

| 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid | C₁₆H₁₄F₃NO₂ | 309.29 | Benzylamino, CF₃-phenyl | 1.50 | 1.304 |

| 2-(Benzylamino)-2-(pyridin-3-yl)acetic acid | C₁₄H₁₄N₂O₂ | 242.28 | Benzylamino, pyridin-3-yl | ~1.9 (COOH), ~5.5 (pyridine) | 1.25–1.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.